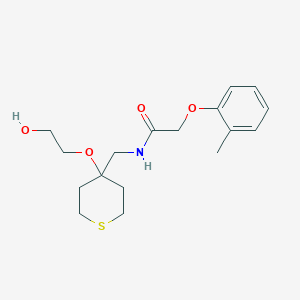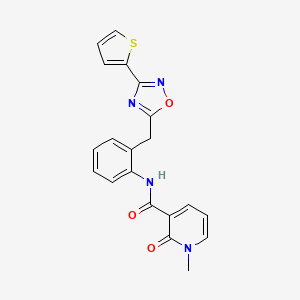
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,5-dimethylfuran-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DMF-DMA and is synthesized using a specific method. In
Wissenschaftliche Forschungsanwendungen
DMF-DMA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of DMF-DMA is not fully understood, but it is believed to involve the activation of the Nrf2 pathway. This pathway is responsible for the regulation of cellular antioxidant responses and the detoxification of reactive oxygen species. DMF-DMA has been shown to activate this pathway, leading to increased antioxidant activity and decreased inflammation.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce inflammation, and protect against oxidative stress. DMF-DMA has also been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-DMA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been shown to have low toxicity and can be administered orally or intravenously. However, there are also some limitations to its use. DMF-DMA is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of DMF-DMA. One area of research is the potential use of DMF-DMA in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of new synthesis methods to improve the yield and purity of DMF-DMA. Additionally, further studies are needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, DMF-DMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. DMF-DMA has also been studied for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to its use, DMF-DMA has several advantages for use in lab experiments. Further research is needed to fully understand the mechanism of action of DMF-DMA and its potential applications in other fields of scientific research.
Synthesemethoden
DMF-DMA is synthesized using a specific method that involves the reaction of 2,5-dimethylfuran-3-carboxaldehyde with 3,5-dimethylisoxazole-4-carboxylic acid. The reaction is catalyzed by a base and yields DMF-DMA as the final product. This synthesis method has been optimized to produce high yields of DMF-DMA with high purity.
Eigenschaften
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9-7-13(11(3)19-9)8-16-15(18)6-5-14-10(2)17-20-12(14)4/h7H,5-6,8H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABYUJUGXFCAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)CCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2839174.png)
![1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2839175.png)
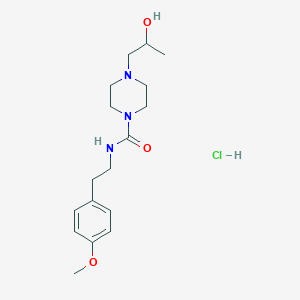
![N-[2-(4-Chloro-3-pyrrolidin-1-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2839182.png)

![N-(3-chlorophenyl)-4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2839184.png)
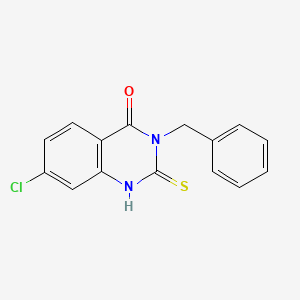
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2839187.png)

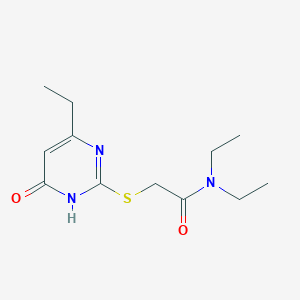
![Methyl 4-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoylamino]benzoate](/img/structure/B2839190.png)

